



Application Notes and Protocols for CAM2602 In Vivo Dosing in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

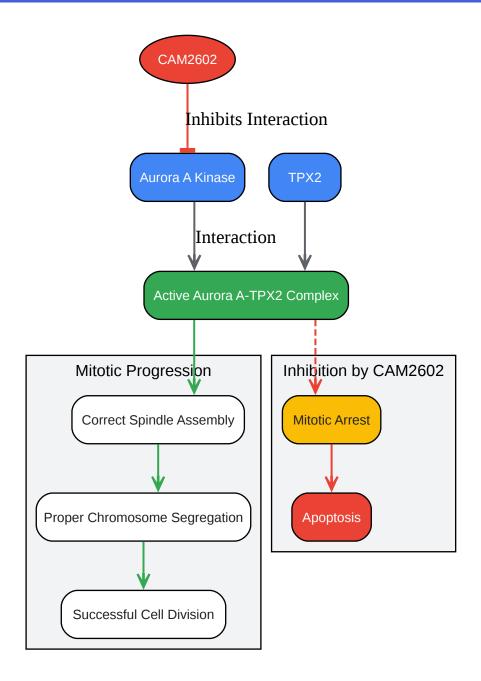
These application notes provide a comprehensive guide for the in vivo administration of **CAM2602**, a selective inhibitor of the Aurora A-TPX2 protein-protein interaction, in mouse models of cancer. The protocols outlined below are based on published preclinical studies and are intended to assist in the design and execution of pharmacokinetic, pharmacodynamic, and efficacy studies.

Mechanism of Action

CAM2602 is a potent and highly specific small molecule inhibitor that disrupts the interaction between Aurora A kinase and its activating protein, TPX2.[1][2][3][4] Aurora A is a key regulator of mitosis, and its overexpression is common in many cancers, contributing to genomic instability.[2][4] By binding to an allosteric site on Aurora A with a high affinity of 19 nM, CAM2602 prevents the conformational changes required for kinase activation by TPX2.[1][2][4] This selective inhibition leads to defects in mitotic spindle assembly, resulting in cell cycle arrest and subsequent apoptosis in cancer cells.[1][5] Unlike ATP-competitive inhibitors, CAM2602's mechanism offers high specificity for Aurora A over the closely related Aurora B kinase.[1][2]

Below is a diagram illustrating the signaling pathway inhibited by **CAM2602**.





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Caption: **CAM2602** inhibits the Aurora A-TPX2 interaction, leading to mitotic arrest.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies with **CAM2602** in mouse models.

Table 1: Pharmacokinetic Parameters of CAM2602 in CD-1 Mice



Parameter	Value	Mouse Strain	Administration Route	Dose (mg/kg)
Oral Bioavailability	99.8%	CD-1 (female)	Oral	50

Data sourced from references[6][7].

Table 2: In Vivo Efficacy Study Design in NSG Mice with Jurkat Xenografts

Treatment Group	Dose (mg/kg)	Administration Route	Dosing Schedule	Duration
Vehicle	-	Oral	Once daily	26 days
CAM2602	100	Oral	Once daily	26 days
CAM2602	150	Oral	Once daily	26 days
Alisertib	20	Oral	Once daily	26 days

Data sourced from reference[1][7].

Table 3: Biomarker Modulation Study in NSG Mice with Jurkat Xenografts

Treatment	Dose (mg/kg)	Administration Route	Time Points for Analysis	Biomarkers Assessed
CAM2602	200	Oral	8 and 12 hours post-dose	Phospho-Histone H3 (PH3), p- Thr288 Aurora A
Alisertib	30	Oral	8 and 12 hours post-dose	Phospho-Histone H3 (PH3), p- Thr288 Aurora A
Vehicle	-	Oral	8 and 12 hours post-dose	Phospho-Histone H3 (PH3), p- Thr288 Aurora A



Data sourced from references[1][5][7].

Experimental Protocols

Detailed protocols for key in vivo experiments involving **CAM2602** are provided below.

Protocol 1: Subcutaneous Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous Jurkat cell xenograft model in NOD SCID gamma (NSG) mice.

Materials:

- Jurkat cells (human T-cell leukemia)
- NOD SCID gamma (NSG) mice (female, 6-8 weeks old)
- Phosphate-buffered saline (PBS), sterile
- Matrigel (optional)
- Syringes and needles (27-gauge)
- Calipers

Procedure:

- Culture Jurkat cells to the desired number.
- Harvest and wash the cells with sterile PBS.
- Resuspend the cells in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 5-10 x 10⁶ cells per 100 μL.
- Subcutaneously inject 100 μL of the cell suspension into the flank of each NSG mouse.
- Monitor the mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).



Measure tumor volume periodically using calipers with the formula: Volume = (length x width²) / 2.

Protocol 2: Oral Administration of CAM2602

This protocol outlines the procedure for single or repeat oral dosing of CAM2602.

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- CAM2602
- Vehicle (e.g., 0.5% methylcellulose in water)
- · Oral gavage needles
- Syringes

Procedure:

- Prepare the dosing formulation of CAM2602 in the chosen vehicle at the desired concentration.
- For a single-dose study, administer a single oral gavage of the **CAM2602** formulation (e.g., 200 mg/kg for biomarker studies).[1][5][7]
- For a multi-dose efficacy study, administer the CAM2602 formulation orally once daily at the desired doses (e.g., 100 or 150 mg/kg).[1][7]
- Administer an equivalent volume of the vehicle to the control group.
- Monitor the mice for any signs of toxicity or adverse effects. Body weight should be recorded regularly.[1][7]

Protocol 3: Pharmacodynamic (Biomarker) Analysis

This protocol details the collection and processing of tumor tissue for the analysis of target engagement biomarkers.

Materials:



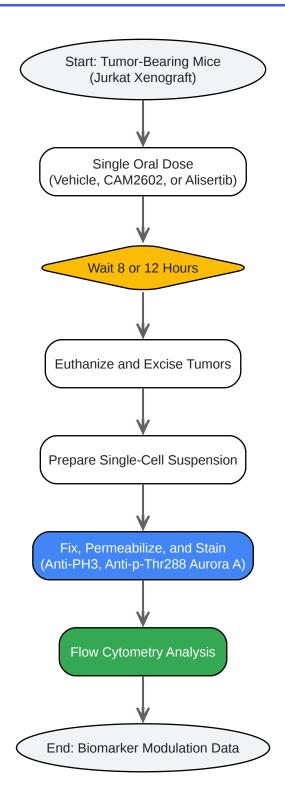
- Tumor-bearing mice from Protocol 1 dosed according to Protocol 2
- Surgical tools for tumor excision
- Collagenase/dispase solution
- Flow cytometry buffer (e.g., PBS with 2% FBS)
- Fixation and permeabilization buffers
- Fluorochrome-conjugated antibodies against PH3 and p-Thr288 Aurora A

Procedure:

- At specified time points after the final dose (e.g., 8 or 12 hours), euthanize the mice.[1][5][7]
- Excise the tumors and place them in cold PBS.
- Mechanically and enzymatically digest the tumors to obtain a single-cell suspension.
- Fix and permeabilize the cells according to standard protocols for intracellular flow cytometry.
- Stain the cells with antibodies against PH3 and p-Thr288 Aurora A.
- Analyze the stained cells using a flow cytometer to quantify the percentage of PH3-positive cells and the level of p-Thr288 Aurora A.[1][5][7]

The following diagram illustrates the experimental workflow for a pharmacodynamic study.





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Caption: Workflow for pharmacodynamic biomarker analysis in tumor xenografts.

Tolerability and Safety



In preclinical studies, **CAM2602** was well-tolerated in mice.[1][7] Daily oral administration of up to 150 mg/kg for 7 days did not result in overt signs of toxicity.[1][7] Furthermore, during a 26-day efficacy study, no significant loss of body weight was observed in the treated mice.[1][7] High-content cell toxicology screening also indicated a favorable safety profile, with no measurable adverse effects on various cellular health parameters.[1][5]

It is important to note that while these application notes provide a detailed framework, specific experimental parameters may need to be optimized for different cancer models or research questions.

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